![molecular formula C27H28N4O3S B2377810 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 361478-67-3](/img/structure/B2377810.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry. They are part of the core structure of some natural products such as histidine, purine, histamine, and DNA-based structures . These derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Cardiac Electrophysiological Activity
Research has demonstrated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potency in in vitro Purkinje fiber assays. These compounds, including variants of the benzamide structure, have shown promise as selective class III agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial Evaluation
A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties, synthesized through a one-pot reaction strategy, revealed significant antimicrobial activities. This research suggests that derivatives of benzamide and sulfonamide could be effective against various bacteria and fungi, exceeding the activity of reference drugs in some cases (Alsaedi et al., 2019).
Synthesis and Characterization of Polymers
A study on the synthesis, characterization, and properties of novel polyimides based on flexible diamine with built-in sulfone, ether, and amide structure highlights the potential of benzamide derivatives in enhancing the thermal stability of polymers. This research indicates the relevance of such compounds in developing high-performance materials (Mehdipour‐Ataei et al., 2004).
Metal Complexes and Antimicrobial Activity
Metal complexes of benzimidazole-derived sulfonamide have been synthesized, showcasing the integration of sulfonamide pharmacophores into benzimidazole scaffolds. These compounds exhibit potential antimicrobial activity, indicating applications in the development of new antibacterial agents (Ashraf et al., 2016).
Future Directions
Benzimidazole derivatives have become an important synthon in the development of new drugs . Therefore, the research and development of new benzimidazole derivatives, including “N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide”, could be a promising direction for future research in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18-15-19(2)17-31(16-18)35(33,34)21-13-11-20(12-14-21)27(32)30-23-8-4-3-7-22(23)26-28-24-9-5-6-10-25(24)29-26/h3-14,18-19H,15-17H2,1-2H3,(H,28,29)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOVOPMUYYEMRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)
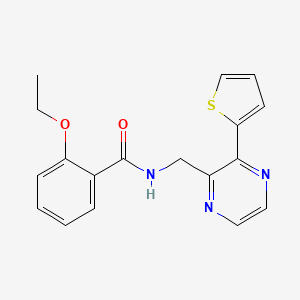
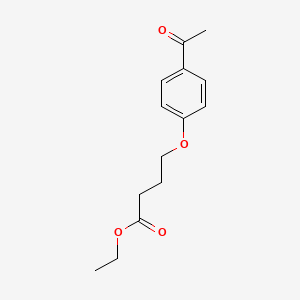
![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)

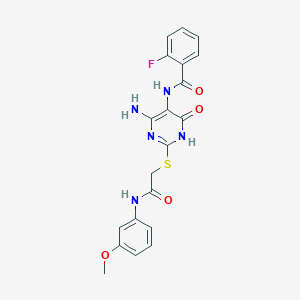

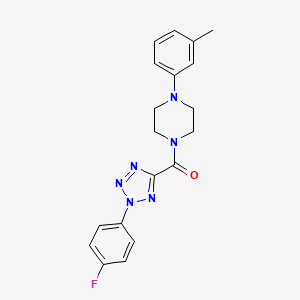
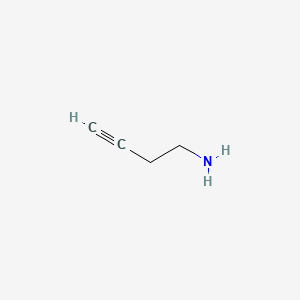
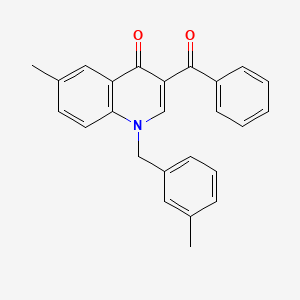
![5-benzyl-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2377747.png)
![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)
